molecular formula C13H14N4O5S2 B13359756 Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate

Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B13359756
M. Wt: 370.4 g/mol
InChI Key: JNBJIKALLBNSTC-UHFFFAOYSA-N
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Description

Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a unique structure with a pyrimidine ring fused to a thiadiazole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate can be achieved through multi-component reactions. One common method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free microwave irradiation . This green synthetic approach is advantageous due to its high atom economy, simple workup, and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include brominated derivatives, reduced forms of the compound, and various substituted analogs. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Mechanism of Action

The mechanism of action of Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The presence of the thiadiazole and pyrimidine rings is crucial for its biological activity, as these moieties can interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups and ring structures. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H14N4O5S2

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[[5-(2-methoxyethyl)-2,6-dioxo-10-thia-1,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-11-yl]sulfanyl]acetate

InChI

InChI=1S/C13H14N4O5S2/c1-21-4-3-16-5-7-9(11(16)20)14-12-17(10(7)19)15-13(24-12)23-6-8(18)22-2/h3-6H2,1-2H3

InChI Key

JNBJIKALLBNSTC-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC2=C(C1=O)N=C3N(C2=O)N=C(S3)SCC(=O)OC

Origin of Product

United States

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